molecular formula C22H26N2O3 B1153762 Ervamycine CAS No. 27773-39-3

Ervamycine

Número de catálogo B1153762
Número CAS: 27773-39-3
Peso molecular: 366.5 g/mol
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Ervamycine's synthesis involves complex chemical processes, including solution precipitation and combustion synthesis. The comparison of these methods reveals differences in the morphological and chemical nature of the synthesized nanoparticles. Solution precipitation can lead to different precursor compositions, whereas combustion synthesis yields phase-pure, cubic structures. The addition of ammonium sulfate during combustion synthesis reduces particle size and agglomeration, enhancing the crystallinity of the nanoparticles (Kokuoz et al., 2009).

Molecular Structure Analysis

The molecular structure of Ervamycine and related compounds has been extensively studied. Techniques such as X-ray diffraction and Fourier transform infrared spectroscopy have been employed to characterize the structure of synthesized nanoparticles. For instance, erbium-doped yttria nanoparticles exhibit cubic phases, and the structure directly influences their properties and performance (Kokuoz et al., 2009).

Chemical Reactions and Properties

Chemical reactions and properties of Ervamycine derivatives involve the manipulation of elemental compositions and doping concentrations. For example, altering Er3+ ion doping in Gd2O3:Er3+ nanocrystals affects the upconversion properties, leading to enhanced red and blue/UV emissions. This phenomenon is attributed to the involvement of multi-photon processes in the upconversion mechanism, highlighting the complex chemical behavior of these compounds (Xu et al., 2008).

Physical Properties Analysis

The physical properties of Ervamycine-related compounds, such as nanoparticle size, surface area, and agglomeration, are critical for their application. These properties are influenced by synthesis methods, with solution precipitation and combustion synthesis leading to different outcomes. The surface area and agglomeration levels impact the sinterability and, consequently, the performance of the nanoparticles (Kokuoz et al., 2009).

Chemical Properties Analysis

The chemical properties of Ervamycine derivatives, including their reactivity and stability, are determined by their molecular structure and synthesis conditions. The presence of functional groups and dopants plays a significant role in defining these properties. For instance, the chemical stability and reactivity of erbium-doped strontium fluoride powders are influenced by the synthesis method, highlighting the importance of chemical composition and structure in determining the properties of Ervamycine-related compounds (Rakov et al., 2012).

Aplicaciones Científicas De Investigación

  • Glycine-arginine-alpha-ketoisocaproic acid (GAKIC) supplementation was studied for its effects on repeated bouts of anaerobic cycling performance. The study found an ergogenic effect of GAKIC in attenuating the decline in mean power during repeated bouts of supramaximal exercise (Buford & Koch, 2004).

  • A metabolomics approach was used to investigate the estrogenic effects of o,p'-DDT on the uterus and brain, using a 1H NMR-based metabolomics approach. The study indicated both estrogenic receptor-dependent and independent effects of o,p'-DDT at the metabolome levels (Wang et al., 2017).

  • The effects of Labisia pumila var. alata on bone markers and bone calcium in a rat model of post-menopausal osteoporosis were studied. The herb showed potential as an alternative agent to estrogen replacement therapy (Shuid et al., 2011).

  • Research on fluorescent semiconductor nanocrystals, also known as quantum dots or qdots, has evolved from electronic materials science to biological applications. They have potential for the study of intracellular processes at the single-molecule level, high-resolution cellular imaging, and more (Michalet et al., 2005).

  • A study on spiramycine in acute tonsillitis and sinusitis assessed the efficacy and tolerance of the drug, showing overall efficacy of 90% and good tolerance for both indications (Ullah, 2011).

  • The influence of immunosuppressive drugs on T- and B-cell apoptosis via the p53-mediated pathway was examined in vitro and in human heart-transplanted recipients. The study found that these drugs inhibit T-and B-cell apoptosis via the p53-pathway (Boldt et al., 2006).

Mecanismo De Acción

Target of Action

Ervamycine, also known as Eravacycline, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most of those bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Mode of Action

Ervamycine disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains . In general, Ervamycine is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae .

Biochemical Pathways

The primary biochemical pathway affected by Ervamycine is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, Ervamycine prevents the incorporation of amino acid residues into elongating peptide chains . This disrupts the normal protein synthesis process, leading to the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of Ervamycine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic efficacy

Result of Action

The primary result of Ervamycine’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Ervamycine prevents bacteria from producing essential proteins, which leads to the inhibition of bacterial growth and proliferation . This makes Ervamycine effective against a wide range of bacteria, including those resistant to other antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ervamycine. It is known that gene-environment interactions can play a crucial role in the efficacy of drugs . Therefore, factors such as the presence of other drugs, the patient’s diet, and the specific strain of bacteria could potentially influence the action of Ervamycine.

Propiedades

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXBRBWRPNGGEZ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032205
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27773-39-3
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERVAMYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ervamycine
Reactant of Route 2
Ervamycine
Reactant of Route 3
Ervamycine
Reactant of Route 4
Ervamycine
Reactant of Route 5
Reactant of Route 5
Ervamycine
Reactant of Route 6
Reactant of Route 6
Ervamycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.